ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate
CAS No.: 1006951-90-1
Cat. No.: VC6926526
Molecular Formula: C9H13N3O6S
Molecular Weight: 291.28
* For research use only. Not for human or veterinary use.
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate - 1006951-90-1](/images/structure/VC6926526.png)
Specification
CAS No. | 1006951-90-1 |
---|---|
Molecular Formula | C9H13N3O6S |
Molecular Weight | 291.28 |
IUPAC Name | ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetate |
Standard InChI | InChI=1S/C9H13N3O6S/c1-3-18-9(13)5-19(16,17)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3 |
Standard InChI Key | SVPSFEDUXFWYHW-UHFFFAOYSA-N |
SMILES | CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate, reflects its core pyrazole ring substituted with a methyl group at position 5, a nitro group at position 3, and a sulfonylacetate ethyl ester moiety at the N1 position. Its molecular formula, , corresponds to a molecular weight of 291.28 g/mol .
Structural Characterization
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key structural attributes include:
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Nitro group (-NO): Positioned at C3, this electron-withdrawing group enhances electrophilic reactivity.
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Methyl group (-CH): Located at C5, it sterically shields the pyrazole ring.
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Sulfonylacetate ethyl ester: A -SO-CH-COOEt group attached to N1, contributing to the compound’s polarity and potential hydrolytic instability .
Table 1: Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 1006951-90-1 |
Molecular Formula | |
Molecular Weight | 291.28 g/mol |
SMILES | CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)N+[O-])C |
InChI Key | SVPSFEDUXFWYHW-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Challenges
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Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization: Post-cyclization modifications, such as nitration or sulfonation .
Hypothetical Synthesis Strategy
A plausible route involves:
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Pyrazole Core Formation: Reacting acetylacetone with hydrazine to form 5-methylpyrazole.
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Nitration: Introducing a nitro group at C3 using nitric acid/sulfuric acid.
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Sulfonation and Esterification: Chlorosulfonation followed by reaction with ethyl glycolate to install the sulfonylacetate group .
Key Considerations:
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Nitration regioselectivity must be controlled to favor the 3-position.
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Sulfonation conditions (e.g., ClSOH, SO) require careful temperature modulation to avoid over-reaction.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Nitro Group: Prone to reduction under catalytic hydrogenation or acidic conditions.
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Sulfonyl Ester: Susceptible to hydrolysis in aqueous basic media, forming the corresponding sulfonic acid.
Solubility and Partitioning
Predicted properties (estimated via computational tools):
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logP (Octanol-Water): ~1.2 (moderate lipophilicity).
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Aqueous Solubility: <1 mg/mL due to the bulky sulfonyl and ester groups.
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